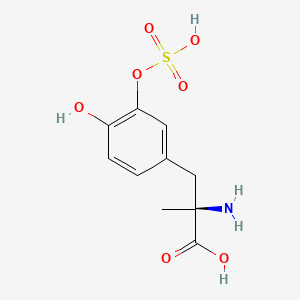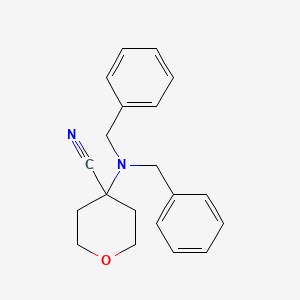![molecular formula C10H8ClF3N4 B1434360 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine CAS No. 1644602-68-5](/img/structure/B1434360.png)
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine
Descripción general
Descripción
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine (abbreviated as CTPPA) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various fields. CTPPA is an organic compound that is composed of nitrogen, carbon, hydrogen, chlorine, and fluorine atoms. It has a molecular formula of C7H5ClF3N3 and a molecular weight of 206.64 g/mol. CTPPA has been shown to possess a range of unique properties, including strong antifungal and antibacterial activity, and has been studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Inhibitors for Hepatitis C
This compound serves as a reactant in synthesizing novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids act as inhibitors of the NS5B polymerase, which is a key enzyme in the replication of the Hepatitis C virus . The development of such inhibitors is crucial for therapeutic interventions against this chronic disease.
Agricultural Chemistry: Antifungal Agents
In the agricultural sector, derivatives of this compound are used in the synthesis of antifungal agents. These agents are particularly effective against a range of plant pathogens, providing a means to protect crops from fungal infections and improve yield .
Medicinal Chemistry: Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group within this compound is significant in medicinal chemistry. It’s found in many FDA-approved drugs due to its ability to enhance the pharmacological activity of molecules. The presence of this group can improve the metabolic stability and bioavailability of pharmaceuticals .
Organic Synthesis: Building Blocks for Drug Discovery
As a versatile building block, this compound is used in organic synthesis to create a variety of drug candidates. Its reactivity allows for the construction of complex molecules that can be screened for various biological activities .
Chemical Research: Synthesis of Imidazole Derivatives
Imidazole derivatives have a broad range of chemical and biological properties. This compound is involved in the synthesis of such derivatives, which are then explored for their potential as new drugs with various pharmacological activities .
Material Science: Electronic and Photonic Materials
The electronic properties of the trifluoromethyl group make it valuable in the development of materials for electronics and photonics. Compounds containing this group can be used to create materials with specific electronic characteristics for use in advanced technologies .
Biochemistry: Enzyme Inhibition Studies
This compound can be used in biochemistry for enzyme inhibition studies. By understanding how it interacts with different enzymes, researchers can design more effective drugs with targeted actions .
Toxicology: Safety and Environmental Impact
The safety profile and environmental impact of this compound are also areas of active research. Understanding its toxicological effects is essential for developing safe handling practices and assessing its potential environmental risks .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects .
Pharmacokinetics
The compound’s water solubility is reported to be 622mg/l at 25℃ , which could influence its bioavailability.
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4/c11-8-1-6(10(12,13)14)2-16-9(8)5-18-4-7(15)3-17-18/h1-4H,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRADFNJNLJEPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(C=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147350 | |
| Record name | 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine | |
CAS RN |
1644602-68-5 | |
| Record name | 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644602-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-amine, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)


![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)



![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)

